An In-depth Technical Guide to the Synthesis of N,N-Bis(diphenylphosphino)amine and Its Derivatives
An In-depth Technical Guide to the Synthesis of N,N-Bis(diphenylphosphino)amine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N-Bis(diphenylphosphino)amine (dppa) and its N-substituted analogs. These compounds are versatile ligands in coordination chemistry and have applications in catalysis and materials science. This document details the most common synthetic methodologies, provides specific experimental protocols, and presents key characterization data in a structured format for easy comparison.
Introduction
N,N-Bis(diphenylphosphino)amine, often abbreviated as dppa or HN(PPh₂)₂, is a phosphorus-based ligand characterized by a P-N-P backbone. The nitrogen atom can be substituted with various organic groups, allowing for the fine-tuning of the ligand's steric and electronic properties. This versatility has led to the widespread use of dppa and its derivatives in the development of catalysts for a range of organic transformations, including cross-coupling reactions. This guide will focus on the practical aspects of synthesizing these valuable compounds.
General Synthetic Routes
The most prevalent method for the synthesis of N,N-Bis(diphenylphosphino)amines is through the reaction of a primary amine or ammonia with chlorodiphenylphosphine. The key synthetic transformations are outlined below.
Synthesis of N-Substituted N,N-Bis(diphenylphosphino)amines
The general synthesis of N-substituted dppa derivatives involves the reaction of a primary amine with two equivalents of chlorodiphenylphosphine in the presence of a base, typically triethylamine, to scavenge the HCl generated during the reaction.[1] This reaction is generally carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
A schematic of this reaction is as follows:
Synthesis of Parent N,N-Bis(diphenylphosphino)amine
The parent N,N-Bis(diphenylphosphino)amine, where the nitrogen is bonded to a hydrogen atom, can be synthesized through a few different routes. One reported method involves the reaction of chlorodiphenylphosphine with hexamethyldisilazane, followed by treatment with ammonia.[2] Another approach is the direct reaction of ammonia with chlorodiphenylphosphine, though this can sometimes lead to the formation of byproducts.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the parent dppa and an N-substituted derivative.
Synthesis of Parent N,N-Bis(diphenylphosphino)amine (HN(P(C₆H₅)₂)₂)
A reported method for the synthesis of the parent dppa involves the reaction of chlorodiphenylphosphine with hexamethyldisilazane to form an intermediate, which is then reacted with ammonia.[2]
Materials:
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Chlorodiphenylphosphine
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Hexamethyldisilazane
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Ammonia gas
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Anhydrous organic solvent (e.g., toluene)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a dried flask under an inert atmosphere, dissolve chlorodiphenylphosphine in an anhydrous organic solvent.
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Add hexamethyldisilazane to the solution and stir the reaction mixture.
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After the initial reaction, bubble ammonia gas through the reaction mixture.
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The product, N,N-Bis(diphenylphosphino)amine, will precipitate from the solution.
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The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
Synthesis of N-aryl-N,N-Bis(diphenylphosphino)amine (Aryl-N(P(C₆H₅)₂)₂)
This protocol is a general procedure for the synthesis of N-aryl substituted dppa ligands.
Materials:
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Aryl amine (e.g., aniline)
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Chlorodiphenylphosphine
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Triethylamine
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Anhydrous tetrahydrofuran (THF)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a positive pressure of nitrogen, dissolve the aryl amine and triethylamine in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of chlorodiphenylphosphine in anhydrous THF to the cooled amine solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours).
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The formation of triethylamine hydrochloride as a white precipitate will be observed.
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Remove the precipitate by filtration under inert atmosphere.
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The solvent from the filtrate is removed under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Data Presentation
The following tables summarize the quantitative data for the parent N,N-Bis(diphenylphosphino)amine and several of its N-substituted derivatives.
Table 1: Physical and Yield Data for N,N-Bis(diphenylphosphino)amine and Derivatives
| Compound | R Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| N,N-Bis(diphenylphosphino)amine | H | C₂₄H₂₁NP₂ | 385.38 | 143-145 | High |
| N-Phenyl-N,N-Bis(diphenylphosphino)amine | C₆H₅ | C₃₀H₂₅NP₂ | 461.48 | - | Good |
| N-Benzyl-N,N-Bis(diphenylphosphino)amine | CH₂C₆H₅ | C₃₁H₂₇NP₂ | 475.51 | - | Good |
| N-(p-tolyl)-N,N-Bis(diphenylphosphino)amine | p-CH₃C₆H₄ | C₃₁H₂₇NP₂ | 475.51 | - | Good |
Table 2: Spectroscopic Data for N,N-Bis(diphenylphosphino)amine and Derivatives
| Compound | R Group | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | IR (ν, cm⁻¹) (N-H stretch) |
| N,N-Bis(diphenylphosphino)amine | H | 7.20-7.40 (m, 20H, Ar-H), 5.71 (t, 1H, N-H) | 70.2 | ~3300 |
| N-Phenyl-N,N-Bis(diphenylphosphino)amine | C₆H₅ | 7.00-7.50 (m, 25H, Ar-H) | ~50-60 | N/A |
| N-Benzyl-N,N-Bis(diphenylphosphino)amine | CH₂C₆H₅ | 7.00-7.40 (m, 25H, Ar-H), 4.5-4.7 (d, 2H, CH₂) | ~55-65 | N/A |
| N-(p-tolyl)-N,N-Bis(diphenylphosphino)amine | p-CH₃C₆H₄ | 6.90-7.40 (m, 24H, Ar-H), 2.30 (s, 3H, CH₃) | ~50-60 | N/A |
Note: Specific NMR shifts can vary depending on the solvent and other experimental conditions.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the synthesis of N,N-Bis(diphenylphosphino)amine and its derivatives.
Caption: General experimental workflow for the synthesis of N-substituted N,N-Bis(diphenylphosphino)amine.
Caption: Logical relationship of key steps in the synthesis of N,N-Bis(diphenylphosphino)amines.
